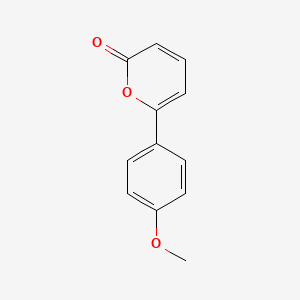

6-(4-Methoxyphenyl)pyran-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H10O3 |

|---|---|

Molecular Weight |

202.21 g/mol |

IUPAC Name |

6-(4-methoxyphenyl)pyran-2-one |

InChI |

InChI=1S/C12H10O3/c1-14-10-7-5-9(6-8-10)11-3-2-4-12(13)15-11/h2-8H,1H3 |

InChI Key |

KXFKLCMMRXYWQZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=CC(=O)O2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis and Precursor Chemistry for 6-(4-Methoxyphenyl)pyran-2-one Synthesis

Retrosynthetic analysis is a technique for planning a chemical synthesis that begins with the target molecule and works backward to identify simpler, commercially available starting materials. amazonaws.com For this compound, a primary disconnection can be made across the C-C bonds that form the pyran-2-one ring. A common strategy involves a condensation reaction, suggesting precursors such as a derivative of 4-methoxyacetophenone and a three-carbon component that can cyclize to form the lactone ring.

One practical synthetic route that aligns with this retrosynthetic logic is the reaction of acetyl compounds with a ketene (B1206846) dithioacetal. jst.go.jp In this approach, a key precursor for the 6-aryl portion is an appropriately substituted acetophenone (B1666503), in this case, 4-methoxyacetophenone. The rest of the pyranone ring is constructed from a versatile reagent like methyl 2-cyano-3,3-bis(methylthio)acrylate. jst.go.jp This method highlights a convergent approach where the two main components of the target molecule are brought together in a key bond-forming sequence.

Table 1: Key Precursors for this compound Synthesis

| Precursor Role | Chemical Name | Structure |

|---|---|---|

| Aryl Group Source | 4-Methoxyacetophenone | CH₃O-C₆H₄-C(O)CH₃ |

| Pyranone Backbone | Methyl 2-cyano-3,3-bis(methylthio)acrylate | (CH₃S)₂C=C(CN)CO₂CH₃ |

| Pyranone Backbone | Malononitrile | CH₂(CN)₂ |

Advanced Synthetic Approaches to this compound and its Analogues

Modern synthetic chemistry offers a variety of advanced methods for the construction of the 2-pyrone scaffold, emphasizing selectivity, catalytic efficiency, and sustainability.

A significant challenge in pyran-2-one synthesis is controlling regioselectivity, particularly in cyclization reactions where different ring sizes may be formed. nih.gov For instance, the cyclization of (Z)-2-en-4-ynoic acids can lead to either 6-membered pyran-2-ones (via 6-endo-dig cyclization) or 5-membered (Z)-5-alkylidenefuran-2(5H)-ones (via 5-exo-dig cyclization). nih.gov The choice of catalyst is crucial in directing the outcome. While silver carbonate (Ag₂CO₃) catalysis selectively yields the furanone product, the use of zinc bromide (ZnBr₂) in a two-step process involving palladium-catalyzed alkynylzinc-haloacrylic acid coupling favors the formation of 6-alkyl-2H-pyran-2-ones. nih.gov

Palladium-catalyzed reactions, such as the Sonogashira coupling, are instrumental in preparing (Z)-2-alken-4-ynoates, which are key intermediates for subsequent electrophilic cyclization to form the 2-pyrone ring. nih.gov This method is compatible with a diverse range of functional groups, allowing for the synthesis of various analogues. nih.gov

A broad array of catalytic systems has been developed to facilitate pyran-2-one synthesis with high efficiency and selectivity.

Palladium Catalysis : As mentioned, palladium catalysts are pivotal in cross-coupling reactions to build the carbon skeleton of pyranone precursors. nih.gov

Gold Catalysis : Gold(I) catalysts have proven effective in the intramolecular 6-endo-dig cyclization of ynoates, providing a direct route to the pyranone ring. nih.gov For instance, Bis(trifluoromethanesulfonyl)imidate-gold(I) can catalyze the cyclization of β-keto esters to form substituted pyranones. nih.gov

Ruthenium Catalysis : Ruthenium catalysts enable efficient three-component cascade reactions, for example, between acrylic acids, ethyl glyoxylate, and p-toluenesulfonamide, to yield pyranones. organic-chemistry.org

N-Heterocyclic Carbenes (NHCs) : NHCs have emerged as powerful organocatalysts. They can catalyze the formal [3+3] annulation of alkynyl esters with enolizable ketones to provide functionalized 2H-pyran-2-ones in a highly regioselective manner under metal-free conditions. organic-chemistry.org

Nanocatalysts : Various heterogeneous nanocatalysts, including magnetic nanoparticles, have been employed in multicomponent reactions to synthesize pyran derivatives. nih.gov These catalysts offer advantages such as high efficiency, easy separation, and reusability. nih.gov

Reaction optimization often involves screening different catalysts, solvents, and temperatures to maximize yield and selectivity. For example, in the one-pot asymmetric synthesis of pyranones, various oxidants and catalytic systems were tested, with N-bromosuccinimide (NBS) in a THF/H₂O mixture ultimately being chosen for its low cost and effectiveness. nih.gov

Green chemistry principles are increasingly being integrated into the synthesis of pyran-2-one derivatives to minimize environmental impact. Key strategies include the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions. eurekaselect.combenthamdirect.com

Microwave-assisted transformations have been shown to accelerate reactions and improve yields for pyran-2-one synthesis, often under solvent-free ("neat") conditions or in green solvents like water or ionic liquids. eurekaselect.combenthamdirect.com The development of bio-based catalysts, such as theophylline, provides a sustainable alternative to traditional metal-based catalysts for multicomponent reactions that produce pyran-annulated systems. tandfonline.com These methods feature high atom economy, straightforward work-up procedures, and avoidance of toxic organic solvents. tandfonline.com The use of reusable heterogeneous catalysts, such as KOH-loaded calcium oxide, in solvent-free multicomponent reactions further exemplifies the application of green principles. growingscience.com

Multi-Component Reactions (MCRs) and Domino Processes in Pyranone Construction

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are highly efficient for building complex molecules like pyranones. growingscience.comnih.gov Similarly, domino (or cascade) reactions involve a sequence of intramolecular transformations, enabling the formation of multiple bonds in one operation. acs.org

These strategies offer significant advantages, including reduced synthesis time, lower costs, and decreased waste generation by avoiding the isolation and purification of intermediates. nih.govacs.org A notable example is the base-promoted domino protocol for synthesizing 6-aryl-2-oxo-2H-pyran-3-carbonitriles from α-aroylketene dithioacetals and malononitrile. acs.org This process involves a series of consecutive steps: addition-elimination, intramolecular O-cyclization, and hydrolysis, all occurring in a single pot. acs.org Such MCRs and domino processes represent a powerful tool for the rapid assembly of diverse libraries of pyranone derivatives for various applications. nih.govacs.orguwa.edu.au

Table 2: Comparison of Synthetic Methodologies for Pyranone Construction

| Methodology | Key Features | Advantages | Representative Catalyst/Reagent |

|---|---|---|---|

| Chemo-/Regioselective Cyclization | Control over 5- vs. 6-membered ring formation. | High product specificity. | ZnBr₂ for 6-membered ring; Ag₂CO₃ for 5-membered ring. nih.gov |

| Catalytic Annulation | Use of transition metals or organocatalysts. | High efficiency, broad substrate scope. | Gold(I) complexes, Ruthenium, N-Heterocyclic Carbenes. nih.govorganic-chemistry.org |

| Green Synthesis | Microwave irradiation, aqueous media, bio-based catalysts. | Reduced environmental impact, sustainability. | Theophylline, β-cyclodextrin, various nanocatalysts. nih.govtandfonline.com |

| MCRs/Domino Reactions | One-pot combination of ≥3 reactants; sequential bond formation. | High efficiency, atom economy, molecular diversity. | Base (e.g., KOH) promoted reactions. acs.org |

Derivatization Strategies for the Pyranone and Methoxyphenyl Moieties of this compound

The this compound scaffold can be readily modified at several positions to generate analogues with diverse properties. The pyran-2-one ring is susceptible to nucleophilic attack, and substituents on the ring can be displaced or transformed. jst.go.jpresearchgate.net

For instance, if a methylthio group is present at the C-4 position of the pyranone ring, it can be easily displaced by a variety of nucleophiles, including amines and active methylene (B1212753) compounds, to yield corresponding substitution products in good yields. jst.go.jp This provides a versatile handle for introducing functional diversity. Similarly, the synthesis of various 6-substituted pyran-2-ones, including those with alkyl, alkoxy, or alkylthio groups, demonstrates the feasibility of modifying this position to tune the molecule's properties. nih.gov

The methoxyphenyl moiety also offers opportunities for derivatization. Standard aromatic substitution reactions could potentially be employed, although the reactivity of the pyranone ring must be considered. A more common strategy involves starting with differently substituted benzaldehyde (B42025) or acetophenone precursors to introduce variations on the phenyl ring, such as additional methoxy (B1213986) groups, halogens, or other functional groups, before the pyranone ring is constructed. researchgate.net This approach allows for systematic exploration of the structure-activity relationships related to the aryl substituent.

Reactivity and Reaction Mechanisms of 6 4 Methoxyphenyl Pyran 2 One

Cycloaddition Reactions (e.g., Diels-Alder) Involving the Pyran-2-one Ring as Diene

The 2H-pyran-2-one scaffold is a versatile diene component in Diels-Alder reactions, capable of reacting with a range of dienophiles to form complex bicyclic structures. arkat-usa.orgresearchgate.net These reactions can be performed under various conditions, including conventional heating, microwave irradiation, and high pressure, leading to a diverse array of products such as anilines, bi- and terphenyls, and various bicyclic systems. arkat-usa.orgresearchgate.netresearchgate.net The pyran-2-one ring, although possessing some aromatic stability, readily participates in [4+2] cycloadditions. researchgate.net

The nature of the Diels-Alder reaction involving the pyran-2-one ring is highly dependent on the electronic properties of both the pyran-2-one and the dienophile.

Normal Electron Demand (NED): In a typical NED Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. wikipedia.orgyoutube.com While pyran-2-ones can participate in these reactions, the presence of electron-withdrawing groups on the pyran-2-one ring can lower its Highest Occupied Molecular Orbital (HOMO) energy, making it less reactive as a diene in NED cycloadditions. wikipedia.org

Computational studies have shown that the reactivity of pyran-2-one derivatives in cycloadditions can be predicted by their degree of aromaticity; less aromatic pyrones tend to be more reactive. nsf.govnih.gov

The outcomes of Diels-Alder reactions involving pyran-2-one derivatives are often marked by high regioselectivity and stereoselectivity, which are influenced by the substitution patterns of the reactants and the reaction conditions. arkat-usa.orgresearchgate.net

Regioselectivity: In Diels-Alder reactions, the regioselectivity generally follows the "ortho-para" rule, which can be predicted by examining the coefficients of the frontier molecular orbitals (HOMO and LUMO) of the diene and dienophile. wikipedia.org For substituted pyran-2-ones, the electronic nature and position of the substituents play a crucial role in directing the orientation of the dienophile addition. mdpi.com

Stereoselectivity: The stereochemical outcome, particularly the endo/exo selectivity, is also a key feature of these cycloadditions. The formation of specific stereoisomers can be influenced by factors such as thermal conditions, high pressure, or the use of catalysts. researchgate.net For instance, asymmetric endo,exo products, which were previously accessible mainly through photochemical methods, can be obtained under certain conditions, and isomerization to the thermodynamically more stable product can occur. researchgate.net

Density functional theory (DFT) calculations have been successfully employed to predict and corroborate the experimentally observed regio- and stereochemical preferences in these reactions. arkat-usa.org

The primary cycloadducts from Diels-Alder reactions of 2-pyrones, typically 2-oxabicyclo[2.2.2]oct-5-enes, are often thermally unstable and can undergo subsequent transformations. arkat-usa.orgresearchgate.net A common subsequent step is a retro-Diels-Alder reaction involving the extrusion of carbon dioxide (CO2) to yield cyclohexadiene derivatives. arkat-usa.org This tandem cycloaddition-elimination sequence is a powerful strategy for the synthesis of highly functionalized aromatic and hydroaromatic compounds. researchgate.netresearchgate.net

These tandem processes can lead to a variety of molecular scaffolds. For example, reactions with alkynes can lead to substituted benzenes, while reactions with alkenes can provide access to cyclohexenes and related structures. researchgate.net In some cases, the reaction cascade can be more complex, involving ring-opening of the initial adduct followed by a different mode of cyclization. nih.gov

Nucleophilic and Electrophilic Reactivity of the Pyranone Core

The pyran-2-one ring exhibits dual reactivity, with sites susceptible to both nucleophilic and electrophilic attack. clockss.org

Electrophilic Character: The pyran-2-one system has three electrophilic centers at positions C-2, C-4, and C-6. clockss.orgresearchgate.net The carbonyl group at C-2 and the conjugated double bonds make these positions susceptible to attack by nucleophiles. researchgate.net These reactions often lead to ring-opening and subsequent rearrangements, forming new heterocyclic or carbocyclic systems. clockss.orgresearchgate.net

Nucleophilic Character: The carbon atom at the C-5 position is considered a nucleophilic center. researchgate.net The pyran-2-one ring can also exhibit aromatic character, demonstrated by its ability to undergo electrophilic substitution reactions like nitration and halogenation, which typically occur at the C-3 and C-5 positions. clockss.org

Transformations of the 4-Methoxyphenyl (B3050149) Substituent and its Influence on Reactivity

The 4-methoxyphenyl group at the C-6 position significantly influences the reactivity of the entire molecule. Its electron-donating nature affects the electronic properties of the pyran-2-one ring, which can, in turn, influence the course of cycloaddition and nucleophilic addition reactions.

Transformations of the methoxy (B1213986) group itself, such as dealkylation (demethylation), are common reactions in synthetic chemistry. urfu.ru For example, cleavage of a methoxymethyl protecting group can be achieved using trifluoroacetic acid. urfu.ru The electron-rich anisole (B1667542) ring can also be susceptible to oxidative cleavage under specific conditions. For instance, ruthenium tetroxide (RuO4) has been used for the chemoselective oxidation of phenyl and p-methoxyphenyl groups to carboxylic acids. researchgate.net Such modifications would drastically alter the electronic nature of the C-6 substituent, thereby modulating the reactivity of the pyran-2-one core.

Ring-Opening and Rearrangement Mechanisms of the Pyranone Skeleton

The pyran-2-one ring is susceptible to ring-opening under the action of various nucleophiles. clockss.orgresearchgate.net This reactivity is a cornerstone of its utility as a synthetic building block for other heterocyclic systems. researchgate.net

Nucleophilic attack, typically at the electrophilic C-2, C-4, or C-6 positions, can initiate the cleavage of the lactone ring. clockss.org For instance, reaction with nitrogen-containing nucleophiles like amines, hydrazines, and hydroxylamine (B1172632) can lead to the formation of a diverse range of heterocycles, including pyridones, pyrazoles, isoxazoles, and benzodiazepines. researchgate.net The reaction of non-fused 2H-pyran-2-ones with hydrazine (B178648) hydrate, for example, leads to the opening of the lactone ring to form a flexible intermediate that can undergo further reactions. clockss.org

In some cases, the ring-opening is part of a tandem sequence. For example, a reaction can be initiated by S-alkylation, which triggers the opening of a fused ring, followed by an intramolecular cycloaddition to form a new polycyclic system. nih.gov The formation of pyran rings in natural product biosynthesis can also proceed through cyclization reactions involving the conjugate addition of a hydroxyl group to an unsaturated thioester intermediate. nih.gov

Computational and Theoretical Studies

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of pyranone derivatives. nih.govnih.govnih.gov These studies typically focus on the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. nih.gov

For pyran-2-one derivatives, the HOMO and LUMO are often localized across the pyranone ring system and the attached aryl substituents. nih.gov The distribution of these orbitals helps identify the regions most susceptible to electrophilic and nucleophilic attack. Furthermore, DFT calculations are used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and identify electron-rich (negative potential) and electron-poor (positive potential) sites within the molecule, offering clues to its intermolecular interaction patterns. strath.ac.uk Various molecular parameters derived from these quantum chemical studies provide a quantitative measure of the molecule's electronic properties and reactivity.

| Parameter | Description | Significance in Pyranone Studies |

|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | Energy of the outermost electron-containing orbital; relates to electron-donating ability. | Indicates susceptibility to electrophilic attack. |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Energy of the first vacant orbital; relates to electron-accepting ability. | Indicates susceptibility to nucleophilic attack. |

| Energy Band Gap (ΔE = ELUMO - EHOMO) | Difference in energy between HOMO and LUMO. | A larger gap suggests higher kinetic stability and lower chemical reactivity. nih.gov |

| Molecular Electrostatic Potential (MEP) | 3D map of charge distribution on the molecule's surface. | Identifies sites for intermolecular interactions, such as hydrogen bonding. strath.ac.uk |

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical methods provide a static picture, molecular dynamics (MD) simulations offer insights into the dynamic behavior of 6-(4-Methoxyphenyl)pyran-2-one and its derivatives over time. MD simulations are particularly useful for studying how these molecules interact with biological targets, such as proteins or enzymes, revealing the stability of the ligand-receptor complex and the key interactions that maintain it. nih.govmdpi.com

Conformational analysis focuses on the different spatial arrangements of atoms that a molecule can adopt through the rotation of single bonds. The pyran-2-one ring, being a six-membered heterocycle, can adopt several conformations, similar to cyclohexane. The most stable conformation is typically a chair-like form, which minimizes both angle and torsional strain. beilstein-journals.orgnih.gov However, other conformations like the boat, twist-boat, and half-chair exist as intermediates during conformational changes. beilstein-journals.orgsemanticscholar.orgresearchgate.netbeilstein-archives.org The specific conformation adopted by this compound can be influenced by the bulky methoxyphenyl substituent and its interactions with the pyranone ring. DFT calculations are often employed to determine the relative energies of these different conformers, corroborating the preference for chair-like structures. beilstein-journals.orgresearchgate.netbeilstein-archives.org

| Conformation | Description | Relative Stability |

|---|---|---|

| 4C1 Chair | A stable, puckered conformation resembling a chair, minimizing steric and torsional strain. beilstein-journals.orgnih.govsemanticscholar.orgresearchgate.netbeilstein-archives.org | Most stable |

| Boat | A less stable conformation with increased torsional strain due to eclipsing interactions. | Less stable than chair |

| Twist-Boat | An intermediate conformation between the chair and boat forms, with reduced torsional strain compared to the boat. | More stable than boat, less stable than chair |

| Half-Chair | A high-energy transition state conformation during the interconversion between other forms. | Least stable |

Prediction of Spectroscopic Signatures and Intermolecular Interactions

Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. frontiersin.orgresearchgate.netgithub.ionmrdb.org Theoretical calculations can predict nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies. chemaxon.com By comparing these predicted spectra with experimental data, researchers can confirm the proposed molecular structure. nih.gov

The study of intermolecular interactions is crucial for understanding how molecules pack in the solid state and how they interact with other molecules in a biological context. For compounds like this compound, several types of non-covalent interactions are significant. Hirshfeld surface analysis is a powerful computational method used to visualize and quantify these interactions. strath.ac.uknih.goviucr.orgnih.gov This analysis maps various properties onto the molecule's surface, highlighting regions involved in specific contacts like hydrogen bonds, C-H···π, and π-π stacking interactions. nih.gov For methoxyphenyl derivatives, the analysis often reveals that H···H, O···H, and C···H contacts are the most significant contributors to the crystal packing. nih.govnih.govmdpi.com

| Interaction Type | Description | Relevance to this compound |

|---|---|---|

| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom like oxygen or nitrogen. | The carbonyl oxygen of the pyranone ring can act as a hydrogen bond acceptor. nih.gov |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Occurs between the phenyl ring of one molecule and the pyranone or phenyl ring of another. iucr.org |

| C-H···π Interactions | A weak hydrogen bond where a C-H bond acts as the donor and a π-system as the acceptor. | Contributes to the stability of the crystal lattice. nih.gov |

| van der Waals Forces | General intermolecular forces arising from temporary fluctuations in electron density. | Dominant interactions, particularly H···H contacts, due to the high hydrogen content. nih.gov |

In Silico Modeling of Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR) for Pyranone Analogues

In silico modeling, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, is a cornerstone of modern drug discovery and materials science. mdpi.comej-chem.orgfrontiersin.orgresearchgate.net These computational models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity (SAR) or physicochemical properties (SPR). mdpi.comej-chem.orgnih.gov

For pyranone analogues, SAR studies have been crucial in optimizing their biological activities, such as their roles as enzyme inhibitors. nih.govnih.gov For instance, in the development of pyranone-based cyclooxygenase-2 (COX-2) inhibitors, QSAR models have shown that the inhibitory activity is influenced by hydrophobic, electronic, and steric properties of the substituents on the pyranone core. nih.gov Molecular docking, another key in silico technique, simulates the binding of a ligand to the active site of a target protein, helping to rationalize the observed SAR and guide the design of more potent analogues. nih.govnih.gov These studies often reveal that specific substitutions on the aryl ring at the C-6 position of the pyranone can significantly enhance binding affinity and selectivity. nih.gov

| Structural Feature/Modification | Observed Effect on Activity/Property (Example) | Relevant In Silico Technique |

|---|---|---|

| Substituents on the C-6 Phenyl Ring | Modulates hydrophobic, electronic, and steric properties, impacting COX-2 inhibitory potency and selectivity. nih.gov | QSAR, Molecular Docking |

| Introduction of Hydrophilic Groups | Can influence antioxidant activity, with the order of effectiveness sometimes being -OH > -SH > -NH₂. nih.gov | SAR Analysis |

| Overall Molecular Lipophilicity (logP) | A positive correlation with logP often confirms hydrophobic interactions with the target enzyme. nih.gov | QSAR |

| Molecular Size and Polarizability (Molar Refractivity) | An increase in size and polarizability can lead to enhanced COX-2 inhibitory activity. nih.gov | QSAR |

Molecular and Biochemical Mechanistic Investigations

Elucidation of Molecular Target Interactions of 6-(4-Methoxyphenyl)pyran-2-one and its Analogues

The biological activity of this compound is rooted in its specific interactions with molecular targets within the body. Research has focused on how this compound and its structurally related analogues bind to and modulate the function of key proteins, particularly enzymes and receptors involved in disease pathways.

A significant body of research has identified Cyclooxygenase-2 (COX-2) as a primary target for pyran-2-one derivatives. The COX-2 enzyme is a key mediator of inflammation and pain, and its selective inhibition is a major goal in the development of anti-inflammatory drugs.

Analogues of this compound have demonstrated potent and highly selective inhibition of the COX-2 isozyme over the constitutively expressed COX-1 isozyme. nih.govnih.gov For instance, a series of 3,4,6-triphenylpyran-2-ones, where the C-6 position is occupied by a 4-methoxyphenyl (B3050149) group, were synthesized and evaluated for their COX inhibitory activity. One standout compound, 6-(4-methoxyphenyl)-3-(4-methanesulfonylphenyl)-4-phenylpyran-2-one , emerged as a remarkably potent and selective COX-2 inhibitor. nih.gov It exhibited a COX-2 IC50 value of 0.02 µM, which is significantly more potent than established drugs like celecoxib (B62257) (COX-2 IC50 = 0.07 µM) and rofecoxib (B1684582) (COX-2 IC50 = 0.50 µM). nih.gov Crucially, its inhibitory activity against COX-1 was negligible (IC50 > 100 µM), leading to a selectivity index (SI) greater than 5000, far exceeding that of the reference drugs. nih.gov

Further studies on other 6-substituted pyran-2-ones reinforced the importance of this scaffold for COX-2 inhibition. A derivative, 6-ethylthio-3-(4-methanesulfonylphenyl)-4-phenylpyran-2-one , showed an even higher in vitro potency with a COX-2 IC50 of 0.0032 µM and a selectivity index over 120,000. nih.gov These findings underscore that the six-membered pyran-2-one ring system serves as a suitable central template for designing selective COX-2 inhibitors. nih.gov The general anti-inflammatory potential of the α-pyrone structure is also supported by studies on related compounds that inhibit the expression of inducible nitric oxide synthase (iNOS), another key enzyme in the inflammatory process. frontiersin.org

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|---|

| 6-(4-methoxyphenyl)-3-(4-methanesulfonylphenyl)-4-phenylpyran-2-one | >100 | 0.02 | >5000 |

| Celecoxib (Reference) | 33.2 | 0.07 | 474 |

| Rofecoxib (Reference) | >100 | 0.50 | >200 |

| 6-ethoxy-3-(4-methanesulfonylphenyl)-4-phenylpyran-2-one | 288 | 0.10 | 2880 |

| 6-ethylthio-3-(4-methanesulfonylphenyl)-4-phenylpyran-2-one | >386 | 0.0032 | >120,000 |

To understand the basis for the potent and selective COX-2 inhibition, molecular modeling studies have been employed to visualize the interactions between pyran-2-one derivatives and the enzyme's active site. These studies reveal that the 6-(4-methoxyphenyl) group plays a critical role in orienting the inhibitor within the binding pocket.

For the highly selective inhibitor 6-(4-methoxyphenyl)-3-(4-methanesulfonylphenyl)-4-phenylpyran-2-one , the para-methoxy (p-OMe) substituent on the C-6 phenyl ring is shown to interact with several key amino acid residues in the COX-2 binding site, including Ile345, Val349, Leu359, Leu531, and Met535. nih.gov This interaction is believed to be responsible for the proper orientation of the entire molecule, allowing the methanesulfonyl (SO2Me) pharmacophore on the C-3 phenyl ring to fit snugly into the COX-2 secondary pocket. nih.gov This secondary pocket, which is absent in the COX-1 isoform due to the presence of the bulkier Ile523 residue, is lined with amino acids such as Gln192, Arg513, and Phe518. nih.govnih.gov The ability of the SO2Me group to access and interact with this secondary pocket is a hallmark of selective COX-2 inhibitors. nih.gov

These ligand-protein interaction studies confirm that the this compound scaffold is not merely a passive structural element but an active participant in achieving high-affinity and selective binding to its molecular target.

Cellular Pathway Modulation in In Vitro Systems by this compound

Beyond direct enzyme inhibition, the biological effects of this compound and its analogues are manifested through the modulation of complex cellular signaling pathways. In vitro studies using various cell lines have begun to unravel the mechanisms behind their anti-proliferative, apoptotic, antioxidant, and anti-inflammatory activities.

The α-pyrone chemical scaffold is present in a large number of natural products known to possess a wide range of biological activities, including cytotoxic effects against various cancer cell lines. researchgate.net This has prompted investigations into the anti-proliferative and pro-apoptotic potential of pyran-2-one derivatives.

While direct studies on this compound are limited, research on related structures provides plausible mechanistic frameworks. For example, fused pyran systems like pyrano[3,2-c]pyridones have been shown to exert their anti-proliferative effects by inhibiting tubulin dynamics. nih.gov This disruption of the cellular cytoskeleton leads to mitotic arrest and subsequently initiates apoptosis, or programmed cell death. nih.gov Other related benzopyran structures have been found to interfere with critical cell survival pathways, including the PI-3-K/Akt/FOXO and MEK/Erk/AP-1 signaling cascades. nih.gov

Furthermore, a thiopyran analogue featuring a 6-(4-methoxyphenylimino) group demonstrated significant anti-proliferative activity against MCF-7 breast cancer and HCT-15 colon cancer cells, with IC50 values of 4.5 µM and 3.5 µM, respectively. nih.gov The presence of the methoxy (B1213986) group on the phenyl ring was noted as a key contributor to this enhanced potency, suggesting that the 4-methoxyphenyl moiety is crucial for the cytotoxic activity in this class of compounds as well. nih.gov These findings suggest that this compound likely induces anti-proliferative and apoptotic effects through the modulation of cell cycle progression and key survival signaling pathways.

The anti-inflammatory activity of this compound analogues is well-established through their potent inhibition of the pro-inflammatory enzyme COX-2. nih.govnih.gov However, the mechanistic basis for their anti-inflammatory and potential antioxidant effects may be broader, involving the modulation of other cellular pathways.

Studies on 6-pentyl-α-pyrone , a structurally similar compound, have shown that it can suppress the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. mdpi.com The mechanism involves the stabilization of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), a master regulator of the antioxidant response. mdpi.com Nrf2 activation leads to the upregulation of protective enzymes like heme oxygenase-1 (HO-1). mdpi.com Concurrently, 6-pentyl-α-pyrone was found to inhibit pro-inflammatory signaling by suppressing the nuclear localization of NF-κB (nuclear factor kappa B) and by dephosphorylating mitogen-activated protein kinases (MAPKs). mdpi.com

Given the shared α-pyrone core, it is highly plausible that this compound exerts its antioxidant and anti-inflammatory effects through a similar multi-pronged mechanism: direct inhibition of pro-inflammatory enzymes like COX-2 and modulation of key signaling pathways such as Nrf2/HO-1 and NF-κB/MAPK.

Structure-Activity Relationship (SAR) Studies for Mechanistic Understanding of Biological Effects

Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity. For this compound and its analogues, SAR studies have been pivotal in optimizing COX-2 inhibitory potency and selectivity.

The substitution pattern on the pyran-2-one core is critical. A key finding is the importance of a methanesulfonyl (SO2Me) pharmacophore at the para-position of a phenyl ring located at either the C-3 or C-4 position of the pyranone ring. nih.gov This group is essential for interacting with the COX-2 secondary binding pocket.

The substituent at the C-6 position significantly modulates activity. SAR data acquired by modifying the para-position of the C-6 phenyl ring showed that a methoxy group (as in this compound) is highly favorable for potent and selective COX-2 inhibition. nih.gov As detailed in the molecular modeling section (5.1.2), this methoxy group helps to correctly orient the entire molecule within the COX-2 active site. nih.gov

Further studies explored replacing the C-6 aryl group with various alkyl, alkoxy, and alkylthio substituents. nih.gov This work revealed that while small alkylthio groups like ethylthio could lead to exceptionally high in vitro potency (COX-2 IC50 = 0.0032 µM), alkoxy groups such as ethoxy provided a better balance of in vitro potency and in vivo anti-inflammatory activity. nih.gov These SAR studies confirm that the C-6 position is a critical point for modification to fine-tune the pharmacological profile of pyran-2-one-based COX-2 inhibitors.

| Structural Feature | Observation | Impact on Activity |

|---|---|---|

| Pyran-2-one Core | Serves as a suitable central template. | Essential scaffold for designing selective COX-2 inhibitors. |

| SO₂Me Group on C-3 or C-4 Phenyl Ring | Required for interaction with the COX-2 secondary pocket. | Crucial for high potency and selectivity. |

| p-OMe Group on C-6 Phenyl Ring | Interacts with multiple amino acids (Ile345, Val349, etc.). | Orients the molecule for optimal binding and enhances potency/selectivity. |

| Varying C-6 Substituent (Alkyl, Alkoxy, Alkylthio) | Different groups modulate potency and in vivo efficacy differently. | Allows for fine-tuning of the pharmacological profile. Ethylthio group confers highest in vitro potency, while ethoxy shows good in vivo activity. |

Design Principles for Modulating Biological Activity through Structural Modifications

The strategic modification of the this compound scaffold has been a key approach in the development of potent and selective therapeutic agents, particularly in the context of cyclooxygenase-2 (COX-2) inhibition. The design principles guiding these structural alterations are rooted in establishing favorable interactions with the enzyme's active site, thereby enhancing inhibitory activity and selectivity over the related COX-1 isoenzyme.

The core design strategy often involves a diarylheterocyclic scaffold, where the pyran-2-one ring serves as the central heterocyclic template. This framework is considered a suitable replacement for the central ring systems found in established selective COX-2 inhibitors. The primary principle is to attach pharmacophoric groups to this central ring that can effectively interact with key regions of the COX-2 binding site. nih.govnih.gov

A critical pharmacophore for COX-2 selectivity is the methanesulfonyl (MeSO2) or a similar sulfonamide group. The design of this compound analogues has incorporated this group, typically on a phenyl ring attached to the pyran-2-one core. The rationale is to target a secondary pocket present in the COX-2 active site, which is absent in COX-1 due to the presence of a bulkier isoleucine residue at position 523. The interaction of the MeSO2 group with amino acid residues such as Gln(192), Arg(513), and Phe(518) in this secondary pocket is a fundamental principle for achieving COX-2 selectivity. nih.govnih.gov

Further design principles focus on the substituents at various positions of the pyran-2-one ring to optimize the orientation of the molecule within the COX-2 active site. Modifications at the C-6 position, in particular, have been shown to significantly influence both potency and selectivity.

Research Findings on Structural Modifications:

Systematic structure-activity relationship (SAR) studies have been conducted on derivatives of 6-phenylpyran-2-one to elucidate the impact of various substituents on their COX-2 inhibitory activity. A significant finding is that the presence of a 4-methoxyphenyl group at the C-6 position of the pyran-2-one ring leads to a highly potent and selective COX-2 inhibitor. nih.gov

In a series of 3,4,6-triphenylpyran-2-ones, where a methanesulfonylphenyl group was placed at the C-3 position, modifications to the C-6 phenyl ring demonstrated a clear impact on biological activity. The introduction of a methoxy group at the para-position of the C-6 phenyl ring, yielding 6-(4-methoxyphenyl)-3-(4-methanesulfonylphenyl)-4-phenylpyran-2-one, resulted in the most potent and selective COX-2 inhibitor within the tested series. nih.gov

Molecular modeling studies have provided insights into the structural basis for this enhanced activity. The p-methoxy group on the C-6 phenyl ring is thought to interact with key amino acid residues in the COX-2 binding site, including Ile(345), Val(349), Leu(359), Leu(531), and Met(535). This interaction is believed to properly orient the crucial p-SO2Me-phenyl ring at the C-3 position within the COX-2 secondary pocket, thereby maximizing the inhibitory effect. nih.gov

The importance of the substituent at the C-6 position is further highlighted by comparing different alkoxy groups. For instance, in a related series of 6-substituted-4-aryl-3-(4-methanesulfonylphenyl)pyran-2-ones, a 6-ethoxy group was found to confer good anti-inflammatory activity. This suggests that the size and nature of the substituent at C-6 are critical for achieving the desired biological response, as it directly influences the molecule's conformation within the enzyme's active site. nih.gov

The following tables summarize the in vitro COX-1 and COX-2 inhibitory data for selected 6-substituted pyran-2-one derivatives, illustrating the design principles discussed.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Data for 3,4,6-Triphenylpyran-2-one Derivatives nih.gov

| Compound | C-6 Phenyl Substituent | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = COX-1 IC₅₀/COX-2 IC₅₀) |

| 12e | 4-OCH₃ | >100 | 0.02 | >5000 |

| 12a | H | >100 | 0.06 | >1667 |

| 12b | 4-F | >100 | 0.05 | >2000 |

| 12c | 4-Cl | >100 | 0.04 | >2500 |

| 12d | 4-CH₃ | >100 | 0.03 | >3333 |

| Celecoxib | - | 33 | 0.07 | 474 |

| Rofecoxib | - | >100 | 0.50 | >200 |

Data presented for compounds with a 3-(4-methanesulfonylphenyl)-4-phenylpyran-2-one core.

Table 2: In Vitro COX-1 and COX-2 Inhibitory Data for 6-Substituted Pyran-2-one Derivatives nih.gov

| Compound | C-6 Substituent | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = COX-1 IC₅₀/COX-2 IC₅₀) |

| 14i | Ethoxy (OC₂H₅) | 288 | 0.10 | 2880 |

| 14s | Ethylthio (SC₂H₅) | >384 | 0.0032 | >120000 |

Data presented for compounds with a 3-(4-methanesulfonylphenyl)-4-phenylpyran-2-one core.

These findings underscore the principle that subtle modifications to the 6-aryl substituent of the pyran-2-one ring can lead to significant improvements in biological activity and selectivity, providing a clear rationale for the design of potent and selective COX-2 inhibitors based on the this compound scaffold.

Advanced Applications and Material Science Contributions of 6 4 Methoxyphenyl Pyran 2 One

The pyran-2-one scaffold, a core component of 6-(4-Methoxyphenyl)pyran-2-one, is a subject of significant interest in materials science and advanced chemical applications. While research often focuses on the broader class of pyran-2-one derivatives, the foundational structure provides a basis for developing novel materials and functional molecules. These derivatives are recognized as valuable precursors and scaffolds for creating a wide range of heterocyclic compounds with unique properties. researchgate.net

Future Research Directions and Unexplored Avenues

Exploring Novel Synthetic Pathways and Sustainable Synthesis

While established methods for the synthesis of pyran-2-ones exist, a significant avenue for future research lies in the development of novel, more sustainable synthetic pathways. The principles of green chemistry, which emphasize the use of environmentally benign solvents, catalysts, and energy-efficient processes, are becoming increasingly important in modern organic synthesis.

One promising approach is the use of ionic liquids as reaction media. Due to their negligible vapor pressure, high thermal stability, and ability to be recycled, ionic liquids offer a greener alternative to conventional volatile organic solvents. researchgate.net Research into their application for the synthesis of 6-(4-methoxyphenyl)pyran-2-one and its analogs could lead to more environmentally friendly and economically viable production methods.

Furthermore, the development of catalyst- and solvent-free protocols represents another key area of interest. researchgate.net These methods, which often involve mechanochemical techniques or solid-state reactions, can significantly reduce waste and energy consumption. Exploring such approaches for the construction of the pyran-2-one scaffold could lead to highly efficient and sustainable synthetic routes.

Future investigations should also focus on the use of renewable starting materials and biocatalysis. The enzymatic synthesis of pyran-2-ones, for instance, could offer high selectivity and mild reaction conditions, further contributing to the development of sustainable synthetic methodologies. A comparative analysis of existing and potential sustainable synthetic routes is presented in the table below.

| Synthetic Approach | Advantages | Challenges |

| Conventional Synthesis | Well-established, high yields in some cases. | Often relies on harsh reagents, volatile organic solvents, and multiple steps. |

| Ionic Liquid-Mediated Synthesis | Environmentally benign, recyclable solvent, potential for enhanced reaction rates. researchgate.net | Cost of ionic liquids, potential for product separation difficulties. |

| Catalyst- and Solvent-Free Synthesis | Reduced waste, energy efficient, simplified workup. researchgate.net | Limited substrate scope, potential for lower yields. |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources. | Enzyme stability and availability, potential for low reaction rates. |

Integration of Artificial Intelligence and Machine Learning in Pyranone Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery and materials science. ijpsjournal.comnih.govspacefrontiers.org These powerful computational tools can analyze vast datasets to identify patterns and make predictions, thereby accelerating the design and discovery of novel pyranone derivatives with desired properties.

Machine learning algorithms can be trained on existing libraries of pyran-2-one compounds to develop quantitative structure-activity relationship (QSAR) models. nih.gov These models can then be used to predict the biological activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. This in silico screening approach can significantly reduce the time and cost associated with traditional drug discovery pipelines. ijpsjournal.comspringernature.com

Furthermore, generative AI models can be employed for the de novo design of novel pyran-2-one structures. By learning the underlying chemical principles from known molecules, these models can propose entirely new compounds with optimized properties, such as enhanced bioactivity or improved pharmacokinetic profiles. fnasjournals.com

The application of AI and ML in the context of this compound can be envisioned in several key areas:

Target Identification: AI algorithms can analyze biological data to identify new potential protein targets for pyran-2-one-based therapies. ijpsjournal.com

Lead Optimization: ML models can guide the chemical modification of the this compound scaffold to improve its potency and selectivity.

ADMET Prediction: AI can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new pyranone derivatives, helping to identify candidates with favorable drug-like characteristics at an early stage. springernature.com

The synergy between computational and experimental approaches will be crucial for the successful application of AI and ML in pyranone research.

Untapped Reactivity Patterns and Catalytic Applications of this compound

The pyran-2-one ring system is a versatile scaffold that can participate in a variety of chemical transformations. While some of its reactivity has been explored, there remain significant opportunities to uncover novel reaction pathways and to harness its potential in catalysis.

Future research should focus on exploring the untapped reactivity of the C3-C4 double bond and the lactone functionality of this compound. For instance, asymmetric transformations of the double bond could lead to the synthesis of chiral pyran-based building blocks, which are valuable in medicinal chemistry. The development of novel cycloaddition reactions involving the pyran-2-one ring could also provide access to complex polycyclic structures.

Moreover, the potential of this compound and its derivatives as catalysts or ligands in organic synthesis is an area that is largely unexplored. The presence of multiple heteroatoms and a conjugated system suggests that these compounds could coordinate with metal centers and facilitate a range of catalytic transformations.

Potential areas for investigation include:

Asymmetric Catalysis: The development of chiral pyran-2-one-based ligands for transition metal-catalyzed asymmetric reactions.

Organocatalysis: The use of pyran-2-one derivatives as organocatalysts for various organic transformations.

Photocatalysis: The exploration of the photochemical properties of pyran-2-ones and their potential application in light-driven reactions.

A systematic investigation into the reactivity of this compound under a variety of reaction conditions, including the use of different catalysts and reagents, will be key to unlocking its full synthetic potential.

Detailed Mechanistic Characterization of Biochemical Interactions for Advanced Molecular Tool Development

A thorough understanding of the biochemical interactions of this compound at the molecular level is essential for the development of advanced molecular tools and more effective therapeutic agents. Future research in this area should focus on the detailed mechanistic characterization of its interactions with biological targets.

Techniques such as X-ray crystallography and cryo-electron microscopy can provide high-resolution structural information on how this compound binds to its target proteins. researchgate.net This information is invaluable for understanding the key molecular interactions responsible for its biological activity and for the rational design of more potent and selective inhibitors.

In addition to structural studies, detailed kinetic and thermodynamic analyses of the binding process can provide further insights into the mechanism of action. researchgate.net Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to determine the binding affinity, kinetics, and thermodynamics of the interaction between this compound and its biological targets.

Furthermore, the development of molecular probes based on the this compound scaffold could be a valuable tool for studying biological processes. These probes, which could be fluorescently labeled or tagged with other reporter groups, could be used to visualize the localization and dynamics of their target proteins within living cells.

The insights gained from these detailed mechanistic studies will not only advance our understanding of the biological activities of this compound but will also pave the way for the development of novel molecular tools for chemical biology research and more sophisticated therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.